N-(2,4-difluorobenzyl)-1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F2N3O4/c1-31-18-5-6-20(21(12-18)32-2)27-22(29)14-28-9-7-15(8-10-28)23(30)26-13-16-3-4-17(24)11-19(16)25/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMSTPQPHOGOLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=C(C=C(C=C3)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog 1: N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide ()
- Core Structure: Piperidine-4-carboxamide with a thieno[3,2-d]pyrimidin-4-one heterocycle.
- Substituents: 2,4-Difluorobenzyl (common with the target compound). 7-(3-methylphenyl) group on the thienopyrimidine.
- The 3-methylphenyl group may enhance hydrophobic interactions compared to the target’s methoxy groups.
Structural Analog 2: N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenyl-1-piperazinecarboxamide ()
- Core Structure : Piperazine-carboxamide (vs. piperidine in the target compound).
- Substituents :
- 4-Phenyl group on piperazine.
- 2-(3-fluorophenyl)ethyl chain linked via an oxoethyl carboxamide.
- Key Differences: Piperazine’s additional nitrogen may alter basicity and hydrogen-bonding capacity. The 3-fluorophenyl group vs.
Structural Analog 3: AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) ()
- Core Structure : 1,4-Dihydropyridine-carboxamide.
- Substituents :
- Thioether-linked 2-(4-methoxyphenyl)-2-oxoethyl group.
- 2-Methoxyphenyl and furyl groups.
- Key Differences: The dihydropyridine core introduces redox-active properties, unlike the saturated piperidine. Thioether and cyano groups may modulate electron distribution and metabolic stability .
Structural Analog 4: N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide ()
- Core Structure : Thiazole-linked pivalamide.
- Substituents :
- 2,6-Difluorobenzyl group (vs. 2,4-difluorobenzyl in the target).
- Pivalamide (tert-butyl carboxamide) terminus.
- Thiazole and pivalamide groups may enhance metabolic stability but reduce solubility .
Comparative Analysis Table
Research Findings and Implications
- Fluorine Positioning : 2,4-Difluorobenzyl (target) offers balanced lipophilicity and target engagement compared to 2,6-difluoro (Analog 4) or 3-fluoro (Analog 2) .
- Heterocyclic Cores: Thienopyrimidine (Analog 1) and dihydropyridine (Analog 3) cores suggest divergent biological targets (e.g., kinases vs. ion channels) .
- Methoxy vs. Methyl Groups : The target’s 2,4-dimethoxyphenyl may improve solubility and metabolic stability over Analog 1’s 3-methylphenyl .
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